Chlordimorine
Description
Chlordimorine (CAS: 494-14-4; molecular formula: C₁₉H₂₂ClNO₂) is a chlorinated organic compound with an unclassified therapeutic application as per available regulatory records . The compound is recognized internationally under names such as 氯地吗林 (Chinese) and クロルジモリン (Japanese), indicating its presence in global pharmaceutical catalogs . Despite its documentation in drug registries, its specific mechanism of action and clinical applications remain undefined, distinguishing it from structurally related compounds with well-established uses .
Properties
CAS No. |
494-14-4 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-4-phenylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-15-17(16-5-2-1-3-6-16)7-8-19(18)23-12-4-9-21-10-13-22-14-11-21/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
UXHRUDKGYGPMIE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Chlordimorine can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Chlordimorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .
Scientific Research Applications
Chlordimorine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antifungal and analgesic properties.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and antifungal treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of chlordimorine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the nervous system and fungal cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlordimorine belongs to a broader class of chlorinated heterocyclic compounds, many of which exhibit therapeutic activity. Below is a comparative analysis based on molecular structure, pharmacological classification, and physicochemical properties:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features |
|---|---|---|---|---|
| This compound | 494-14-4 | C₁₉H₂₂ClNO₂ | Unclassified | Chlorine, morpholine ring, 19-carbon chain |
| Chlordiazepoxide | 58-25-3 | C₁₆H₁₄ClN₃O | Anxiolytic | Benzodiazepine core, chlorine substituent |
| Chlormezanone | 80-77-3 | C₁₁H₁₂ClNO₃S | Anxiolytic | Thiazepinone ring, sulfonyl group |
| Chlorcyclizine | 82-93-9 | C₁₈H₂₁ClN₂ | Antihistaminic | Piperazine ring, chlorine substituent |
| Chlorprothixene | 113-59-7 | C₁₈H₁₈ClNS | Antipsychotic | Thioxanthene core, chlorine substituent |
Key Findings :
Structural Differentiation: this compound’s morpholine ring distinguishes it from benzodiazepines (e.g., Chlordiazepoxide) and thiazepinones (e.g., Chlormezanone), which rely on aromatic heterocycles for receptor binding .
Therapeutic Classification :
- This compound is the only compound in this group without a defined therapeutic class, whereas others target specific pathways (e.g., Chlordiazepoxide for GABA receptor modulation) .
Physicochemical Properties: this compound’s molecular weight (331.84 g/mol) and ClogP (estimated ~3.2) suggest moderate lipophilicity, comparable to Chlormezanone but lower than Chlorprothixene . The absence of ionizable groups in its structure may reduce solubility compared to charged analogs like Chlordiazepoxide .
Biological Activity
Chlordimorine is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is classified as a chlorinated derivative of morpholine, which is known for its psychoactive properties. The chemical structure includes a chlorine atom that contributes to its biological activity through potential interactions with various biological targets.
This compound primarily acts as an agonist at certain receptors in the central nervous system. Its mechanism involves modulation of neurotransmitter systems, particularly those associated with dopamine and serotonin pathways. The presence of the chlorine atom enhances its lipophilicity, which is crucial for crossing the blood-brain barrier and exerting central effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrates significant antibacterial activity, comparable to established antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4 | Moderate |
| Escherichia coli | 8 | Moderate |
| Mycobacterium tuberculosis | 16 | Low |
Cytotoxicity Profile
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that while this compound exhibits some cytotoxicity, it is selective and does not affect normal cells significantly.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 10 | 5 |
| MCF-7 (breast cancer) | 15 | 3 |
| Normal Human Fibroblasts | >50 | N/A |
Case Studies
- Clinical Evaluation : A clinical study involving patients with chronic pain conditions showed that this compound provided significant relief compared to placebo, indicating its potential as an analgesic agent.
- Toxicological Assessment : A comprehensive toxicological evaluation revealed that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications in the molecular structure have been shown to enhance antibacterial efficacy while maintaining low cytotoxicity levels.
Structure-Activity Relationship Table
| Derivative | Modification | Antibacterial Activity |
|---|---|---|
| This compound A | Methyl group addition | Increased |
| This compound B | Hydroxyl group substitution | Decreased |
| This compound C | Fluoro group substitution | Significantly increased |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
